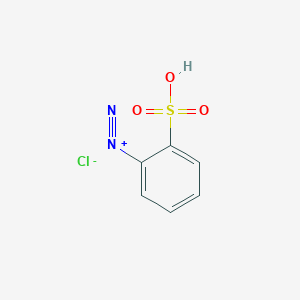

m-Benzenesulfonium diazonium chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H5ClN2O3S |

|---|---|

Molecular Weight |

220.63 g/mol |

IUPAC Name |

2-sulfobenzenediazonium;chloride |

InChI |

InChI=1S/C6H4N2O3S.ClH/c7-8-5-3-1-2-4-6(5)12(9,10)11;/h1-4H;1H |

InChI Key |

VVIIRGAZGBCWCA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)[N+]#N)S(=O)(=O)O.[Cl-] |

Canonical SMILES |

C1=CC=C(C(=C1)[N+]#N)S(=O)(=O)O.[Cl-] |

Origin of Product |

United States |

Methodologies for the Preparation and Generation of M Benzenesulfonium Diazonium Chloride

Classical Diazotization Protocols for m-Aminobenzenesulfonic Acid Derivatives

Optimization of Reagent Stoichiometry and Reaction Conditions

The efficiency of the diazotization of m-aminobenzenesulfonic acid is critically dependent on the molar ratios of the reactants and the physical conditions of the reaction. A key aspect is the use of a mineral acid, which serves a dual purpose: it dissolves the amphoteric aminobenzenesulfonic acid by forming its salt and reacts with sodium nitrite (B80452) to generate the necessary nitrous acid.

Optimization studies, often performed on analogous aromatic amines, reveal that the amount and type of acid are crucial. researchgate.net For instance, the diazotization of aminobenzenesulfonic acids is well-documented and typically involves maintaining the pH below 1.5 to ensure the stability of the resulting diazonium salt. google.com The molar ratio of the amine to the diazotizing agent (sodium nitrite) is generally kept close to equimolar (1:1), although a slight excess of nitrous acid is often used to ensure complete conversion of the primary amine. This excess is monitored, often with starch-iodide paper, as too much can lead to unwanted side reactions.

Table 1: Influence of Reaction Parameters on Classical Diazotization

| Parameter | Typical Condition | Rationale / Impact on Optimization |

|---|---|---|

| Temperature | 0 - 5 °C | Minimizes decomposition of the thermally unstable diazonium salt, preventing the formation of phenolic byproducts. libretexts.org |

| Amine:Nitrite Ratio | ~1:1.05 | A slight excess of nitrite ensures complete conversion of the amine; a large excess can lead to side reactions. |

| Acid Concentration | >2 equivalents | One equivalent protonates the amine, and another reacts with NaNO₂ to generate HONO in situ. An acidic medium stabilizes the diazonium salt. google.com |

| Reaction Time | Varies (minutes to hours) | Dependent on the reactivity of the amine and the efficiency of mixing and heat removal. |

Strategies for Controlled Diazotization

To ensure a safe and efficient reaction, several control strategies are employed. The foremost strategy is rigorous temperature control, achieved by carrying out the reaction in an ice-water bath. The slow, dropwise addition of the sodium nitrite solution to the acidified amine suspension is another critical control measure. This technique helps to manage the exothermic nature of the reaction, preventing localized temperature spikes that could decompose the product.

For amines that are sparingly soluble in water, such as some derivatives, techniques have been developed to create a fine, reactive suspension of the free amine before diazotization, which can significantly shorten reaction times compared to conventional processes. google.com The gradual raising of the temperature in stages after the initial coupling can also be a strategy to drive the reaction to completion while maintaining control. google.com These controlled approaches are essential for maximizing the yield and purity of the m-benzenesulfonium diazonium chloride solution for its subsequent use in synthesis.

Advanced and Green Synthetic Approaches for Diazonium Salt Generation

In response to the limitations and potential hazards of classical batch diazotization, modern synthetic chemistry has pursued advanced and greener alternatives. These methods aim to improve safety, reduce waste, and increase process control and efficiency.

Continuous Flow Chemistry for In Situ Generation of this compound

Continuous flow chemistry has emerged as a powerful technology for handling hazardous reactions like diazotization. rsc.org By performing the reaction in a microreactor or a tube reactor, the in situ generation of this compound can be achieved safely and efficiently. acs.org In a typical flow setup, streams of the acidified m-aminobenzenesulfonic acid and the sodium nitrite solution are pumped and mixed at a specific point (e.g., a T-junction), initiating the reaction. The mixture then travels through a temperature-controlled coil where the reaction proceeds.

Table 2: Comparison of Batch vs. Continuous Flow Diazotization

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to accumulation of large quantities of unstable diazonium salt. | Intrinsically safer; only small quantities of the hazardous intermediate are present at any time. rsc.org |

| Heat Transfer | Less efficient, potential for local hot spots and decomposition. | Excellent heat transfer, allowing for precise temperature control. rsc.org |

| Scalability | "Scaling up" can be challenging and introduce new safety risks. | "Scaling out" by running parallel reactors or for longer times is straightforward. |

| Process Control | Manual or semi-automated control of reagent addition and temperature. | Fully automated and precise control over stoichiometry, residence time, and temperature. google.com |

| Yield & Purity | Can be variable due to temperature fluctuations and mixing issues. | Often higher and more consistent due to superior process control. acs.org |

Solid-State Diazotization Methodologies

Solid-state or solvent-free reaction conditions represent a significant advancement in green chemistry. In this approach, the diazotization of aromatic amines can be carried out by grinding the reactants together, often in the presence of a solid acid catalyst. For example, aromatic amines can be mixed with sodium nitrite and a solid acid like p-toluenesulfonic acid or nano silica (B1680970) supported boron trifluoride under solvent-free conditions. researchgate.net

This methodology minimizes the use of corrosive aqueous acids and organic solvents, reducing waste and simplifying the work-up procedure. The reactions are often faster and can be more efficient than their solution-phase counterparts. The resulting diazonium salt can be generated in a solid matrix, which can sometimes enhance its stability.

Catalyst-Assisted Diazotization Protocols

The use of catalysts can enhance the rate and selectivity of diazotization, often under milder conditions. A significant development in this area is the use of solid acid catalysts, which bridge the gap between classical and green methodologies. Sulfonic acid-based cation-exchange resins have proven to be effective as a recyclable, non-corrosive proton source for diazotization in aqueous media. organic-chemistry.orgthieme-connect.com

In this method, the aromatic amine, sodium nitrite, and the resin are mixed in water. researchgate.net The resin provides the necessary acidic environment for the reaction to proceed, often at room temperature, which is a significant advantage over the cryogenic conditions required in classical protocols. organic-chemistry.org These polymer-supported catalysts can be easily filtered off and regenerated after the reaction, making the process more economical and environmentally friendly. thieme-connect.com The use of such catalysts avoids the need for strong, soluble mineral acids, thereby reducing the salinity of the waste stream. researchgate.net

Environmentally Benign Solvent Systems in Diazotization

Traditional diazotization reactions often rely on strong mineral acids like hydrochloric or sulfuric acid and are conducted in aqueous solutions. digitellinc.comthieme-connect.com While effective, these methods present environmental concerns due to the use of corrosive acids and the potential generation of hazardous byproducts like nitrogen oxides. digitellinc.comthieme-connect.com In pursuit of greener and safer chemical processes, research has focused on alternative solvent systems that mitigate these drawbacks. numberanalytics.comlongdom.org

Aqueous Systems with Green Catalysts: Water is an inherently green solvent, but its use in traditional diazotization requires strong acids. A greener approach involves replacing or reducing the concentration of these acids. Studies have explored using biodegradable and non-toxic polysaccharide-based acids, such as alginic acid, as a substitute for mineral acids. digitellinc.com This method has proven successful for the diazotization of aromatic amines, including sulfanilic acid (a structural isomer of metanilic acid), with the added benefit of the catalyst being recyclable. digitellinc.com Another approach involves using a sulfonic acid-based cation-exchange resin in water, which serves as a reusable, solid acid catalyst, simplifying product isolation and reducing waste. thieme-connect.com

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): Ionic liquids (ILs) and deep eutectic solvents (DES) have emerged as promising non-volatile and often more environmentally friendly alternatives to conventional organic solvents. mdpi.commdpi.comyoutube.comnih.gov These solvents can enhance reaction rates and, in some cases, stabilize the resulting diazonium salt. google.com

Ionic Liquids (ILs): Defined as salts with melting points below 100°C, ILs consist of ions and can be tailored for specific applications. mdpi.com Their use in diazotization is an area of active research, offering potential advantages in solvent recyclability and process safety. mdpi.comnih.gov

Deep Eutectic Solvents (DES): DES are mixtures of Lewis or Brønsted acids and bases that form a eutectic with a melting point much lower than the individual components. mdpi.comyoutube.com They are often biodegradable, less toxic, and cheaper to produce than many ILs. nih.gov A mixture of polyethylene (B3416737) glycol (PEG) and water has been patented as a solvent medium for diazotization, reportedly enhancing the stability of the diazonium salt, shortening reaction times, and reducing environmental pollution. google.comgoogle.com

The table below compares key features of different solvent systems for diazotization.

| Solvent System | Key Components | Primary Advantages | Research Findings |

| Modified Aqueous | Water, Alginic Acid or Cation-Exchange Resin | Utilizes a non-toxic, biodegradable, and/or recyclable acid catalyst; reduces reliance on strong mineral acids. digitellinc.comthieme-connect.com | Effective diazotization of sulfonated anilines achieved; alginic acid demonstrated recyclability over multiple cycles. digitellinc.com |

| Ionic Liquids (ILs) | Organic cations and inorganic/organic anions | Low volatility, high thermal stability, tunable properties. nih.gov | Can act as both solvent and catalyst, potentially improving reaction efficiency and product stability. mdpi.comnih.gov |

| Deep Eutectic Solvents (DES) | e.g., Polyethylene Glycol (PEG) and Water | Low cost, low toxicity, biodegradability, enhanced diazonium salt stability. nih.govgoogle.com | PEG-water systems can act as phase transfer catalysts, accelerating the reaction and improving yield and safety. google.comgoogle.com |

Handling Considerations for Reactive Intermediates

The primary reactive intermediate in this synthesis is the this compound salt itself. Diazonium salts are notoriously high-energy compounds known for their thermal instability and potential to decompose explosively, especially when isolated in a dry, solid state. noaa.govresearchgate.net Therefore, strict safety protocols and handling procedures are paramount.

In Situ Generation: Due to their instability, diazonium salts are rarely isolated as final products in industrial or laboratory settings. noaa.govresearchgate.net The preferred and safest method is in situ generation, where the diazonium salt is prepared in the reaction vessel and consumed immediately in a subsequent reaction, such as a coupling or Sandmeyer reaction. researchgate.netresearchgate.netyoutube.com This approach avoids the hazardous step of isolating the potentially explosive intermediate. researchgate.netnih.gov

Key Safety and Handling Protocols: A set of cardinal rules for safely handling diazonium salts has been established based on extensive review and incident analysis. researchgate.netat.uaacs.org

Temperature Control: The diazotization reaction is highly exothermic. The temperature must be strictly maintained, typically between 0–5°C, to prevent decomposition of the diazonium salt and control the reaction rate. researchgate.netnih.govat.ua Uncontrolled temperature increases can lead to violent decomposition. researchgate.net

Stoichiometry and Reagent Addition: Only a stoichiometric amount of the nitrosating agent (e.g., sodium nitrite) should be used. researchgate.netat.ua The amine should be combined with the acid first, followed by the slow, portion-wise addition of the nitrite solution to minimize the accumulation of unstable nitrous acid. youtube.comat.uaacs.org

Avoiding Isolation and Precipitation: Solid diazonium salts are particularly sensitive to shock, friction, and heat. noaa.govresearchgate.net Procedures should be designed to keep the diazonium salt in solution and prevent its unintended precipitation. at.uaacs.org If isolation is absolutely necessary, it must be confined to a very small scale (e.g., less than 0.75 mmol), and the solid should never be scraped with a metal spatula or finely ground. noaa.govat.uaacs.org

Quenching and Waste Disposal: Any unreacted diazonium salt remaining after the primary reaction must be safely quenched before workup or disposal. at.uaacs.org An aqueous solution of hypophosphorous acid is often recommended for this purpose. noaa.gov

Stabilization: The stability of diazonium salts can be improved by forming double salts (e.g., with zinc chloride) or by complexation with crown ethers, which can allow for safer isolation on a small scale if required. noaa.govat.ua

The following table summarizes critical handling parameters for diazonium salt intermediates.

| Parameter | Recommended Procedure | Rationale |

| Generation | In situ (generate and use immediately in solution). researchgate.netresearchgate.net | Avoids isolation of the potentially explosive solid intermediate. noaa.govnih.gov |

| Temperature | Maintain strictly below 5°C using an ice bath. researchgate.netat.ua | The diazonium salt is thermally unstable and decomposes, often violently, at higher temperatures. noaa.govnih.gov |

| Isolation | Avoid. If essential, limit to <0.75 mmol and use extreme caution (e.g., blast shield). noaa.govat.uaacs.org | Dry, solid diazonium salts are highly sensitive to shock, friction, and heat. researchgate.net |

| Handling Solids | Use plastic spatulas; do not grind or scrape finely. at.uaacs.org | Minimizes the risk of initiating decomposition through friction or mechanical shock. researchgate.net |

| Excess Reagents | Quench excess diazonium salt before workup. at.uaacs.org | Prevents accidental decomposition during subsequent processing or disposal. |

Mechanistic Investigations of Reactions Involving M Benzenesulfonium Diazonium Chloride

Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution on an aryl diazonium salt is a versatile reaction class. lumenlearning.com For these reactions to occur, the aromatic ring typically requires activation by strongly electron-withdrawing groups and must possess a good leaving group. youtube.com The diazonium group is an exceptionally effective leaving group as it departs as thermodynamically stable dinitrogen gas (N₂). libretexts.orgjove.comyoutube.com

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. researchgate.net The initial step involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a discrete, non-aromatic anionic intermediate known as a σ-complex, or Meisenheimer complex. researchgate.netlibretexts.org

In the case of m-benzenesulfonium diazonium chloride, the powerful inductive electron-withdrawing effect of the sulfonium (B1226848) group significantly lowers the electron density of the benzene (B151609) ring, making it highly susceptible to nucleophilic attack. The attack of a nucleophile (Nu⁻) forms a σ-complex where the negative charge is delocalized across the ring system.

The stability of this σ-complex is a critical factor in the reaction pathway. While electron-withdrawing substituents at the ortho or para positions can stabilize the negative charge through direct resonance, a meta-substituent like the sulfonium group in this compound primarily exerts its influence through a strong inductive effect. Following its formation, the σ-complex rapidly decomposes by ejecting the diazonium group as nitrogen gas, thereby restoring aromaticity and yielding the substituted product. libretexts.orgnumberanalytics.com

Substituents on the aryl ring play a crucial role in modulating the rate of nucleophilic displacement reactions. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the aromatic ring, thereby accelerating the rate of nucleophilic attack. youtube.comnumberanalytics.com Conversely, electron-donating groups (EDGs) decrease the ring's electrophilicity and slow down the reaction.

The m-sulfonium group is a potent EWG, which strongly activates the ring towards nucleophilic substitution, making this compound significantly more reactive in SNAr reactions than unsubstituted benzenediazonium (B1195382) chloride. This principle allows for a predictable trend in reactivity across various substituted diazonium salts.

Table 1: Conceptual Influence of Substituents on the Relative Rate of SNAr Reactions of Arenediazonium Salts

| Substituent Type at Meta Position | Example Substituent | Effect on Ring Electrophilicity | Predicted Relative Reaction Rate |

| Strong Electron-Withdrawing | -SO₃H (Sulfonium) | Greatly Increased | Very Fast |

| Moderate Electron-Withdrawing | -NO₂ (Nitro) | Increased | Fast |

| Halogen (Inductive Withdrawal) | -Cl (Chloro) | Slightly Increased | Moderate |

| No Substituent | -H | Baseline | Normal |

| Electron-Donating | -OCH₃ (Methoxy) | Decreased | Slow |

Radical Reaction Mechanisms Initiated by Diazonium Decomposition

Arenediazonium salts are excellent precursors for the generation of aryl radicals due to their high reactivity and low reduction potential. rsc.org These radical processes typically occur via a chain reaction mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.comlumenlearning.com

The initial step in most radical reactions involving diazonium salts is a single electron transfer (SET) to the diazonium ion. rsc.orgnih.gov This SET reduces the diazonium ion, triggering the decomposition described above. This process can be initiated through several methods:

Metal Catalysis: The Sandmeyer reaction, for instance, utilizes copper(I) salts (e.g., CuCl, CuBr). The Cu(I) species donates an electron to the diazonium salt to generate the aryl radical, being oxidized to Cu(II) in the process. The Cu(II) then facilitates the transfer of the halide to the aryl radical, regenerating the Cu(I) catalyst. lumenlearning.com

Photoredox Catalysis: Modern methods often employ photocatalysts, such as ruthenium or iridium complexes, which, upon excitation with visible light, can act as potent single-electron donors to the diazonium salt. rsc.orgnih.gov

Chemical Reductants: Certain chemical reagents, such as hypophosphorous acid (H₃PO₂), can also serve as electron donors to initiate the radical cascade. libretexts.orglibretexts.org

The presence of the electron-withdrawing sulfonium group on this compound would make the salt easier to reduce, thus potentially accelerating the rate of electron transfer and subsequent radical generation compared to electron-neutral or electron-rich analogues.

Once the aryl radical is formed in the initiation step, it enters a self-sustaining chain reaction. lumenlearning.com

Propagation: In the propagation phase, the highly reactive aryl radical interacts with other molecules in the reaction mixture to form a more stable product and generate a new radical species, which continues the chain. lumenlearning.comchemistrysteps.com A common propagation step involves the aryl radical abstracting an atom (like hydrogen or a halogen) from a solvent or reagent molecule. Alternatively, the aryl radical can add to a π-system, such as an alkene or another aromatic ring. lumenlearning.com In some cases, an intermediate radical can be oxidized by another molecule of the diazonium salt, propagating the chain by generating a new aryl radical. rsc.orgnih.gov

Termination: The radical chain reaction concludes when two radical species combine to form a stable, non-radical molecule. masterorganicchemistry.comchemistrysteps.com This termination step is statistically less frequent than propagation when radical concentrations are low but becomes more prevalent as the concentration of reactants decreases. Examples of termination include the coupling of two aryl radicals to form a biphenyl, or an aryl radical combining with another radical present in the system. masterorganicchemistry.comlumenlearning.com

Table 2: General Steps in Radical Chain Reactions of Diazonium Salts

| Reaction Phase | Description | General Equation Example (Ar = Aryl Group) |

| Initiation | An electron donor (e⁻) reduces the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas. | Ar-N₂⁺ + e⁻ → [Ar-N=N•] → Ar• + N₂ |

| Propagation | The aryl radical reacts with a substrate (e.g., R-H) to form the product and a new radical (R•), which continues the chain. | Ar• + R-H → Ar-H + R• |

| Termination | Two radical species combine to form a stable, non-radical product, ending the chain. | Ar• + Ar• → Ar-Ar |

Trapping Studies of Aryl Radical Intermediates

The decomposition of aryldiazonium salts can proceed through a radical pathway, involving the formation of a highly reactive aryl radical upon the loss of dinitrogen (N₂). This mechanism is particularly relevant in reduction reactions or photochemically induced processes. To verify the transient existence of these aryl radicals, researchers employ trapping studies.

In these experiments, a "radical trap" — a molecule that readily reacts with and captures free radicals — is introduced into the reaction mixture. The subsequent identification of the product formed between the aryl radical and the trapping agent serves as definitive evidence for the radical mechanism. Common radical traps include species like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

For instance, when an aryldiazonium salt is reduced, it can form an aryl radical. If TEMPO is present, it will capture this intermediate, forming a stable adduct. The detection of this adduct confirms that the reaction proceeded, at least in part, via a free radical pathway. Electrochemical methods can also be used to generate aryl radicals from diazonium salts, such as benzenesulfonic acid diazonium salt, which can then be grafted onto surfaces, further evidencing their formation. researchgate.netresearchgate.net

Electrophilic Aromatic Coupling Mechanisms

Azo coupling is a cornerstone reaction of aryldiazonium salts, leading to the formation of vibrantly colored azo compounds. libretexts.org In these reactions, the diazonium salt acts as an electrophile, attacking an electron-rich aromatic compound, known as the coupling partner. youtube.com The strongly electron-withdrawing nature of the sulfonium group in this compound is expected to increase the positive charge on the terminal nitrogen, making it a potent electrophile. nih.gov

The azo coupling reaction is a classic example of electrophilic aromatic substitution (SₑAr). libretexts.orgyoutube.com The mechanism involves the attack of the electron-rich aromatic ring (the nucleophile) on the terminal nitrogen atom of the diazonium cation.

Key Mechanistic Steps:

Activation of the Coupling Partner: The reaction is highly pH-dependent. libretexts.org With phenols as coupling partners, the reaction is typically run under mildly alkaline conditions (pH > 7.5). This deprotonates the phenol (B47542) to form the more strongly activating phenoxide ion. libretexts.org Conversely, when coupling with anilines, mildly acidic conditions (pH < 6) are preferred to ensure that while the aniline (B41778) is still sufficiently nucleophilic, the concentration of the diazonium ion is maximized. libretexts.org

Electrophilic Attack: The diazonium cation attacks the activated aromatic ring, forming a new nitrogen-carbon bond. This step disrupts the aromaticity of the ring, creating a resonance-stabilized intermediate known as a sigma complex or arenium ion.

Re-aromatization: A base (such as water or hydroxide) removes a proton from the carbon atom where the diazonium group attached. This restores the aromaticity of the ring and yields the final, neutral azo product. youtube.com

The position of the azo coupling on the electron-rich substrate is governed by both electronic and steric factors.

Electronic Effects: Coupling almost always occurs at the position para to the activating group (e.g., -OH on a phenol or -NH₂ on an aniline). This is because the activating group directs the electrophilic attack to the ortho and para positions through resonance, and the para position is sterically less hindered. libretexts.orgyoutube.com

Steric Hindrance: If the para position is already occupied by another substituent, the coupling will occur at one of the ortho positions. libretexts.org However, if the activating group or the substituents on the diazonium salt are particularly bulky, they can sterically hinder the approach to the ortho position, slowing the reaction or potentially preventing it. The presence of a bulky group on the coupling partner can force the reaction to an available ortho position even if the para position is sterically accessible.

For example, in the coupling with α-naphthol, which has two activated positions, the reaction regioselectivity can be influenced by solvent and reaction conditions, though it often favors the 4-position. The sulfonate group on the this compound is not typically considered bulky enough to significantly alter the inherent electronic preferences of the coupling partner.

Unimolecular and Induced Decomposition Pathways

Aryldiazonium salts are thermally labile and can decompose through various pathways, primarily categorized as thermal and photochemical decomposition. These processes typically involve the irreversible loss of the exceptionally stable dinitrogen molecule (N₂).

When an aqueous solution of a benzenediazonium salt is heated, it undergoes thermal decomposition, a reaction that generally follows first-order kinetics. The primary products from the decomposition of benzenediazonium chloride in water are phenol, nitrogen gas, and hydrochloric acid.

The most commonly accepted mechanism for this reaction in water is a unimolecular heterolytic pathway (Sₙ1-type):

Rate-Determining Step: The C-N bond cleaves, releasing dinitrogen gas and forming a highly unstable aryl cation.

Nucleophilic Capture: The aryl cation is rapidly attacked by a nucleophile from the solvent, such as a water molecule.

Deprotonation: The resulting oxonium ion is deprotonated by water to yield the final phenol product.

The rate of this decomposition is sensitive to temperature. Kinetic studies allow for the determination of the rate constant (k) and activation energy (Ea) for the reaction.

Table 1: Example Kinetic Data for the Decomposition of Benzenediazonium Chloride

This table presents hypothetical data illustrating how the rate constant for the first-order thermal decomposition of a benzenediazonium salt changes with temperature.

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 25 | 4.5 x 10⁻⁵ |

| 40 | 5.1 x 10⁻⁴ |

| 50 | 2.1 x 10⁻³ |

Note: This data is illustrative for benzenediazonium chloride and serves as a model for the expected behavior of its sulfonated derivatives.

In addition to thermal breakdown, aryldiazonium salts can be decomposed by exposure to light. Photochemical decomposition often proceeds via a different mechanism than thermal decomposition. Photoinduced electron transfer can lead to the homolytic cleavage of the carbon-nitrogen bond.

This process generates an aryl radical and a nitrogen molecule, as opposed to the aryl cation formed during heterolytic thermal decomposition. This radical pathway is exploited in various synthetic applications, including photoredox catalysis, where visible light and a photosensitizer are used to initiate the formation of aryl radicals under very mild conditions. These radicals can then be used in a variety of C-C bond-forming reactions.

Electrochemical Reduction Mechanisms

The electrochemical reduction of this compound is a complex process that has been the subject of detailed mechanistic investigations. These studies, primarily employing techniques such as cyclic voltammetry, have elucidated the stepwise nature of the reduction and the influence of the sulfonium group on the reaction pathway. The reduction mechanism is of significant interest due to its relevance in electrosynthesis and the surface modification of materials.

Research has demonstrated that the electrochemical reduction of aryldiazonium salts, including those with a sulfonate group (SO₃⁻), generally proceeds through a two-step mechanism in aqueous acidic media on a glassy carbon electrode. nih.gov The initial step involves a single-electron transfer to the diazonium cation, leading to the formation of a highly reactive aryl radical and the expulsion of a dinitrogen molecule. nih.gov This is followed by a second single-electron transfer to the aryl radical, resulting in the formation of the corresponding aryl anion. nih.gov

First Electron Transfer: An irreversible one-electron reduction of the m-benzenesulfonium diazonium cation occurs at the cathode to generate the m-sulfonatophenyl radical and nitrogen gas.

Second Electron Transfer: The newly formed m-sulfonatophenyl radical undergoes a further one-electron reduction to yield the m-sulfonatophenyl anion. nih.gov

Studies on benzenediazonium salts with various substituents have shown that electron-withdrawing groups, such as the sulfonate group, facilitate the reduction process by lowering the reduction potential. nih.gov This is attributed to the stabilization of the resulting radical and anionic species by the electron-withdrawing nature of the substituent.

Investigations using cyclic voltammetry have provided valuable data on the reduction potentials of these processes. For a benzenediazonium salt with a sulfonic acid (SO₃H) substituent, which is structurally and electronically similar to the m-benzenesulfonium group, two distinct cathodic peaks are observed. nih.gov These peaks correspond to the two successive single-electron reduction steps. The presence of the sulfonate group has also been observed to result in poor adsorption of the diazonium salt onto the glassy carbon electrode surface. nih.gov

The following interactive data table summarizes the key findings from electrochemical studies on aryldiazonium salts with sulfonate substituents.

| Property | Observation | Reference Electrode | Source |

| Reduction Mechanism | Two-step, single-electron transfer | N/A | nih.gov |

| First Cathodic Peak (Epc1) | Approx. +0.1 V to -0.1 V | Ag/AgCl | nih.gov |

| Second Cathodic Peak (Epc2) | Approx. -0.3 V to -0.5 V | Ag/AgCl | nih.gov |

| Intermediate Species | m-Sulfonatophenyl radical | N/A | nih.gov |

| Final Product | m-Sulfonatophenyl anion | N/A | nih.gov |

| Electrode Adsorption | Poor | N/A | nih.gov |

The precise values of the reduction potentials can be influenced by experimental conditions such as the pH of the electrolyte, the scan rate of the cyclic voltammetry, and the specific composition of the working electrode. However, the general mechanistic pathway remains consistent. The irreversibility of the first reduction step is a key characteristic, indicating the high reactivity of the initially formed aryl radical, which rapidly undergoes further reaction or reduction. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for M Benzenesulfonium Diazonium Chloride and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including reactive intermediates like diazonium salts. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

High-resolution NMR spectroscopy allows for the precise determination of the chemical environment of hydrogen, carbon, and nitrogen atoms within m-Benzenesulfonium diazonium chloride.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region. Due to the strong electron-withdrawing nature of both the diazonium ([N₂]⁺) and the sulfonium (B1226848) (-SO₃H) groups, all aromatic protons would be significantly deshielded, appearing at downfield chemical shifts compared to benzene (B151609). The proton ortho to the sulfonyl group and the protons ortho and para to the diazonium group would experience the most substantial downfield shifts. For comparison, the aromatic protons of the precursor, m-aminobenzenesulfonic acid, appear in a range of approximately 7.10 to 7.78 ppm in DMSO-d₆. chemicalbook.com Upon diazotization, these signals would be expected to shift further downfield.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom directly attached to the diazonium group (C1) is expected to be highly deshielded. Studies on para-substituted benzenediazonium (B1195382) salts show that the C1 carbon chemical shifts correlate linearly with the electronic properties of the substituent. cdnsciencepub.com The carbon attached to the sulfonyl group (C3) would also be significantly downfield. The chemical shifts for the carbons in benzenediazonium salts can be found in a range of 102-123 ppm. caltech.edu Quaternary carbons, such as those bonded to the substituents, typically show lower intensity peaks. youtube.com

¹⁵N NMR: ¹⁵N NMR is particularly diagnostic for the diazonium group. The two nitrogen atoms of the diazonium group ([–Nα≡Nβ]⁺) resonate at distinct chemical shifts. For benzenediazonium salts, the terminal nitrogen (Nβ) typically resonates downfield from the internal nitrogen (Nα). researchgate.net Substituents on the aromatic ring influence these shifts; electron-withdrawing groups cause an upfield shift, while electron-donating groups lead to a downfield shift. caltech.edu The presence of the strongly electron-withdrawing sulfonyl group at the meta position is expected to shift the ¹⁵N resonances upfield compared to unsubstituted benzenediazonium chloride.

Table 1: Predicted NMR Chemical Shift Ranges for this compound Note: These are predicted values based on data from analogous compounds. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹H | 7.5 - 9.0 | Aromatic protons are deshielded by two strong electron-withdrawing groups. |

| ¹³C (Aromatic) | 110 - 150 | Ring carbons are influenced by the electronic effects of the substituents. caltech.edu |

| ¹³C (C-N₂⁺) | ~115 | Based on data for substituted benzenediazonium salts. cdnsciencepub.comcaltech.edu |

| ¹³C (C-SO₃H) | ~145 | The sulfonyl group causes a significant downfield shift. chemicalbook.comspectrabase.com |

| ¹⁵N (Nα) | 190 - 250 | Typical range for the internal nitrogen of an aryl diazonium salt. researchgate.net |

| ¹⁵N (Nβ) | 300 - 370 | Typical range for the terminal nitrogen of an aryl diazonium salt. researchgate.net |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would reveal the coupling network among the four protons on the benzene ring, helping to confirm their relative positions. For example, the proton at C2 would show a correlation to the proton at C6, and the proton at C4 would show correlations to the protons at C5 and C6.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. escholarship.org It allows for the direct assignment of each protonated carbon in the aromatic ring by linking the ¹H and ¹³C chemical shifts.

Two- and three-bond correlations from the aromatic protons to the quaternary carbons (C1 and C3). For instance, the proton at C2 would show a ³J correlation to C3 (the carbon bearing the sulfonyl group) and a ³J correlation to the C1 (the carbon bearing the diazonium group).

Similarly, the proton at C4 would show a ³J correlation to C3 and a ³J correlation to C5. These long-range correlations definitively establish the connectivity of the entire molecule. researchgate.netstackexchange.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.com

Both the diazonium and sulfonyl groups exhibit strong, characteristic vibrations that are readily identifiable in IR and Raman spectra.

Diazonium Group (–N≡N–): The most prominent vibrational mode of the diazonium group is the N≡N stretching vibration. This appears as a very strong and sharp band in the IR spectrum, typically in the range of 2200-2310 cm⁻¹. ifremer.frresearchgate.net The corresponding Raman signal is also strong. ifremer.fr The high frequency of this vibration is indicative of the triple bond character. For example, the IR spectrum of 4-piperazinylbenzenediazonium chloride shows a characteristic diazonium absorption at approximately 2180 cm⁻¹. researchgate.net

Sulfonyl Group (–SO₂–): The sulfonyl group is characterized by two distinct stretching vibrations:

Asymmetric stretch (ν_as(SO₂)): This typically appears as a strong band in the region of 1300-1420 cm⁻¹. cdnsciencepub.comcdnsciencepub.com

Symmetric stretch (ν_s(SO₂)): This also gives rise to a strong band, usually found in the 1120-1220 cm⁻¹ range. cdnsciencepub.comacdlabs.com For instance, butane-1-sulfonyl chloride shows strong characteristic bands in the IR regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com The IR spectrum of benzenesulfonic acid also shows strong absorptions related to the sulfonyl group. chemicalbook.comnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Diazonium (-N₂⁺) | N≡N stretch | 2200 - 2310 | Strong (IR, Raman) ifremer.frresearchgate.net |

| Sulfonyl (-SO₃H) | S=O asymmetric stretch | 1300 - 1420 | Strong (IR) cdnsciencepub.comcdnsciencepub.com |

| Sulfonyl (-SO₃H) | S=O symmetric stretch | 1120 - 1220 | Strong (IR) cdnsciencepub.comacdlabs.com |

| Aromatic Ring | C=C stretch | 1450 - 1610 | Medium to Strong (IR, Raman) ifremer.fr |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium to Weak (IR) |

| Aryl-Nitrogen | Ar-N stretch | 1300 - 1400 | Medium (IR) oup.com |

The electronic nature of substituents on the benzene ring can significantly influence the vibrational frequencies of the functional groups and the ring itself.

The diazonium group is strongly electron-withdrawing, as is the sulfonyl group. wikipedia.org Studies on para-substituted benzenediazonium cations have shown a linear correlation between the N≡N and Ar-N stretching frequencies and the Hammett constant (σ_p) of the substituent. oup.com Electron-donating groups tend to decrease the ν(N≡N) frequency (indicating a decrease in N-N bond order) and increase the ν(Ar-N) frequency (indicating an increase in Ar-N bond order). oup.com Conversely, electron-attracting groups have the opposite effect. oup.com

For this compound, the presence of the strongly electron-withdrawing sulfonyl group would be expected to increase the N≡N stretching frequency compared to the unsubstituted benzenediazonium cation, reflecting an increase in the N-N triple bond character. The position of the substituents also affects the C-H out-of-plane bending vibrations, which are diagnostic for the substitution pattern of the aromatic ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

For this compound, the molecular ion ([C₆H₄N₂O₃SCl]⁺) would be the starting point for fragmentation. Due to the inherent instability of diazonium salts, the molecular ion peak might be weak or absent depending on the ionization technique used.

The most characteristic fragmentation pathway for aryl diazonium salts is the facile loss of a neutral dinitrogen molecule (N₂), which has a mass of 28 Da. taylorandfrancis.com This would result in a prominent peak corresponding to the aryl cation.

Another expected fragmentation pathway involves the sulfonyl group. Arylsulfonamides and related compounds are known to undergo fragmentation via the elimination of sulfur dioxide (SO₂), with a mass of 64 Da. nih.gov

Therefore, the mass spectrum of this compound is predicted to show a series of fragment ions resulting from the sequential or competitive loss of N₂ and SO₃/SO₂.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Assuming the parent molecule is protonated, [M+H]⁺, and the counter-ion is chloride)

| m/z (mass-to-charge ratio) | Identity of Fragment | Fragmentation Pathway |

| 221/223 | [C₆H₅N₂O₃S]⁺ | Molecular Cation (M⁺) |

| 193/195 | [C₆H₅O₃S]⁺ | Loss of N₂ from M⁺ |

| 157 | [C₆H₅N₂S]⁺ | Loss of SO₂ from M⁺ (less common) |

| 141 | [C₆H₅S]⁺ | Loss of N₂ and SO₂ from M⁺ |

| 77 | [C₆H₅]⁺ | Loss of HSO₃ from the [C₆H₅O₃S]⁺ fragment |

Note: Isotopic peaks for Chlorine (³⁵Cl/³⁷Cl) would result in M+2 patterns for chlorine-containing fragments.

Electrospray Ionization (ESI-MS) for Intact Ion Detection

Electrospray ionization mass spectrometry (ESI-MS) is a powerful and gentle ionization technique, making it exceptionally well-suited for the analysis of thermally labile and ionic species like diazonium salts. This method allows for the transfer of intact ions from solution to the gas phase with minimal fragmentation, enabling the direct observation of the m-benzenesulfonium diazonium cation. In ESI-MS analysis, a solution of the diazonium salt is introduced into the mass spectrometer, where the application of a strong electric field to the capillary tip generates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge concentration increases, ultimately leading to the formation of gas-phase ions of the analyte.

For this compound, which exists as an inner salt or zwitterion (3-diazoniobenzenesulfonate), ESI-MS can detect the intact molecular ion. The high-resolution capabilities of modern mass spectrometers can provide the exact mass of the ion, confirming its elemental composition. The molecular formula for the inner salt is C₆H₄N₂O₃S, with a calculated monoisotopic mass of 183.994 g/mol . nih.gov The chloride salt form has the formula C₆H₅N₂O₃SCl and a molecular weight of approximately 220.63 g/mol . nih.gov The ability to detect these intact ions is crucial for monitoring the presence and purity of the diazonium salt in reaction mixtures. nist.gov

Fragmentation Patterns and Mechanistic Insights

While ESI-MS is a soft ionization technique, fragmentation can be induced in a controlled manner, typically through collision-induced dissociation (CID) in the gas phase. In CID, the isolated ion of interest is accelerated and allowed to collide with an inert gas, leading to an increase in its internal energy and subsequent fragmentation. The resulting fragmentation pattern provides valuable structural information.

The most characteristic fragmentation pathway for arenediazonium salts is the facile loss of a neutral nitrogen molecule (N₂), which is a very stable species. This process results in the formation of an aryl cation. For this compound, the primary fragmentation would be the loss of N₂ (28.01 Da) to produce the m-sulfonatophenyl cation. Further fragmentation of the resulting aryl cation can provide additional structural details. For instance, in the case of benzene sulfonates, the loss of sulfur dioxide (SO₂) is a common fragmentation pathway. nih.gov

By analyzing the fragmentation of reaction intermediates "fished" from a reaction mixture by ESI-MS, significant mechanistic insights can be gained. For example, in studying the Heck-Matsuda reaction, ESI-MS/MS has been employed to intercept and structurally characterize key ionic palladium intermediates, helping to elucidate the catalytic cycle. nist.gov Although specific studies on the reaction intermediates of this compound are not prevalent, the principles of using ESI-MS/MS to identify transient species formed in its reactions would be analogous.

| Precursor Ion (m/z) | Major Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 184.0 (C₆H₄N₂O₃S) | 156.0 | N₂ | Loss of dinitrogen from the diazonium group to form the m-sulfonatophenyl cation. |

| 156.0 (C₆H₄O₃S) | 92.0 | SO₂ | Loss of sulfur dioxide from the sulfonate group. |

Table 1: Predicted ESI-MS/MS Fragmentation Pattern for 3-Diazoniobenzenesulfonate.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

In the crystal structure of benzenediazonium chloride, the C-N≡N linkage is essentially linear. The N≡N bond distance is remarkably short, closely resembling that of molecular nitrogen, which indicates a strong triple bond character. The C-N bond is shorter than a typical C-N single bond, suggesting some degree of double bond character. The geometry of the benzene ring is also influenced by the strongly electron-withdrawing diazonium group. It is anticipated that in this compound, the presence of the sulfonate group would further influence the electronic distribution and geometry of the benzene ring.

The table below presents the bond lengths and angles for benzenediazonium chloride, which serve as a reference for the expected values in its sulfonated analogue.

| Parameter | Value (for Benzenediazonium Chloride) | Significance |

| N≡N Bond Length | 1.097 Å | Indicates a strong triple bond, consistent with the stability of N₂ as a leaving group. |

| C-N Bond Length | 1.385 Å | Shorter than a typical C-N single bond, suggesting partial double bond character. |

| C-N-N Bond Angle | ~180° | A linear arrangement is characteristic of the diazonium group. |

| C-C Bond Lengths (in ring) | 1.374 - 1.383 Å | Shows some deviation from the standard benzene C-C bond length due to the substituent effect. |

Table 2: Key Structural Parameters of Benzenediazonium Chloride from X-ray Crystallography. scispace.com

UV-Visible Spectroscopy for Electronic Structure Analysis and Reaction Monitoring

UV-Visible spectroscopy probes the electronic transitions within a molecule and is a valuable tool for characterizing compounds with chromophores, such as the diazonium group in this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

The precursor to this compound, metanilic acid (3-aminobenzenesulfonic acid), exhibits characteristic UV absorption maxima. Upon diazotization, a bathochromic shift (shift to longer wavelength) of the λmax is typically observed due to the extension of the conjugated π-system by the diazonium group. This change in the absorption spectrum can be used to monitor the progress of the diazotization reaction.

Furthermore, UV-Visible spectroscopy is an effective technique for monitoring reactions involving diazonium salts, such as azo coupling reactions. The product of a coupling reaction, an azo dye, is highly colored and possesses a λmax in the visible region, distinct from the reactants. By monitoring the appearance of the azo dye's absorption band, the kinetics of the coupling reaction can be readily followed. researchgate.net

| Compound | Anticipated λmax Region | Associated Electronic Transition |

| Metanilic Acid | ~250-300 nm | π → π* transitions in the benzene ring. |

| This compound | ~300-350 nm | Extended π → π* transitions involving the diazonium group. |

| Azo-coupling product | > 400 nm | π → π* and n → π* transitions in the extended azo-dye chromophore. |

Table 3: Expected UV-Visible Absorption Characteristics.

Computational Chemistry and Theoretical Studies of M Benzenesulfonium Diazonium Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties that govern the stability and reactivity of diazonium salts. The diazonium group (-N₂⁺) is a potent electron-withdrawing group, a characteristic that is further modulated by other substituents on the aromatic ring. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules, including geometry, electronic structure, and vibrational frequencies. For aryl diazonium salts, DFT studies reveal that the C−N⁺≡N linkage is typically linear. wikipedia.org The presence of a strongly electron-withdrawing sulfonium (B1226848) group (-SO₃H) at the meta position is expected to significantly influence the electronic distribution in the benzene (B151609) ring and the properties of the diazonium group.

While specific DFT data for m-benzenesulfonium diazonium chloride is scarce, calculations on the analogous p-sulfobenzenediazonium cation provide valuable insights. The sulfonate group, being strongly electron-withdrawing, enhances the electrophilicity of the diazonium cation. This effect is primarily due to the delocalization of the positive charge across the aromatic system.

Table 1: Representative Calculated Electronic Properties for a Substituted Benzenediazonium (B1195382) Cation (Note: This table is illustrative and based on general principles of substituent effects on aryl diazonium salts, as specific data for this compound is not readily available.)

| Property | Calculated Value (Arbitrary Units) | Description |

| Mulliken Charge on Nα | +0.45 | The nitrogen atom directly bonded to the benzene ring. |

| Mulliken Charge on Nβ | +0.55 | The terminal nitrogen atom. |

| Dipole Moment | 8.5 D | A measure of the overall polarity of the molecule. |

| HOMO-LUMO Gap | 4.2 eV | An indicator of chemical reactivity and electronic stability. |

This interactive table is based on generalized data and should be updated with specific computational results when available.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a more rigorous approach to understanding the electronic configuration and charge distribution. For substituted aryl diazonium salts, ab initio calculations can precisely map the electron density and electrostatic potential.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that connect reactants and products.

The decomposition of aryl diazonium salts can proceed through either ionic (heterolytic) or radical (homolytic) pathways. mdpi.com The Sandmeyer reaction, a well-known transformation of diazonium salts, is believed to proceed via a radical mechanism, particularly when catalyzed by copper(I) salts. wikipedia.org Computational studies can help to elucidate the energetic favorability of these competing pathways.

For a molecule like this compound, the reaction mechanism can be influenced by the solvent, the nature of the nucleophile, and the presence of catalysts. Theoretical calculations can model the formation of the aryl cation (ionic pathway) versus the aryl radical (radical pathway) and determine the corresponding energy barriers. The presence of the electron-withdrawing sulfonium group can influence the stability of these intermediates, thereby affecting the preferred reaction pathway.

The thermal stability of diazonium salts is a critical parameter, and computational methods can provide estimates of the activation energy for their decomposition. For the unsubstituted benzenediazonium chloride, experimental and computational studies have been conducted to determine this value. chegg.comju.edu.joumich.edu The presence of a sulfonium group is expected to alter the activation energy.

Table 2: Illustrative Activation Energies for Diazonium Salt Decomposition (Note: This table provides a conceptual comparison. Specific calculated values for this compound are not available.)

| Reaction | Substituent | Calculated Activation Energy (kJ/mol) |

| Thermal Decomposition | None | ~100-120 |

| Thermal Decomposition | Electron-donating | > 120 |

| Thermal Decomposition | Electron-withdrawing | < 100 |

This interactive table illustrates the expected trend in activation energies based on substituent effects.

Molecular Dynamics Simulations in Condensed Phases

Molecular dynamics (MD) simulations are employed to study the behavior of molecules in a solvent environment over time, providing insights into solvation, diffusion, and intermolecular interactions. For this compound in an aqueous solution, MD simulations could reveal the structure of the hydration shell around the ionic sulfonium and diazonium groups.

Solvent Effects on Reactivity and Intermediate Lifetimes

No computational studies detailing the influence of different solvents on the reaction kinetics, mechanisms, or the stability of intermediates for this compound have been reported. Research on other substituted benzenediazonium salts suggests that solvent polarity and coordinating ability can significantly impact the stability of the diazonium cation and the pathways of its decomposition or reaction. researchgate.net However, without specific theoretical calculations for the meta-sulfonium derivative, any discussion would be purely speculative.

Applications of M Benzenesulfonium Diazonium Chloride in Advanced Organic Synthesis

Carbon-Heteroatom Bond Formation Reactions

The replacement of the diazonium group is a cornerstone of synthetic aromatic chemistry, enabling the formation of various carbon-heteroatom bonds. nih.govorganic-chemistry.org The presence of the sulfonic acid group in m-benzenesulfonium diazonium chloride makes these reactions particularly amenable to aqueous media. researchgate.net

Synthesis of Aryl Halides (Sandmeyer Reactions)

The Sandmeyer reaction is a classic and reliable method for converting aryl amines into aryl halides via their diazonium salts. wikipedia.orgbyjus.com This transformation is typically catalyzed by copper(I) salts. byjus.com For this compound, treatment with copper(I) chloride or copper(I) bromide facilitates the formation of the corresponding m-chlorobenzenesulfonic acid or m-bromobenzenesulfonic acid.

The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org A single electron transfer from the copper(I) catalyst to the diazonium ion generates an aryl radical with the loss of nitrogen gas. byjus.com This radical then reacts with a halide from the copper(II) species to form the final aryl halide and regenerate the copper(I) catalyst. wikipedia.org The synthesis of aryl iodides often does not require a copper catalyst and can be achieved by treating the diazonium salt with a solution of potassium iodide. masterorganicchemistry.com

Table 1: Sandmeyer Reaction for Aryl Halide Synthesis

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | CuCl | 3-Chlorobenzenesulfonic acid | Sandmeyer Chlorination |

| This compound | CuBr | 3-Bromobenzenesulfonic acid | Sandmeyer Bromination |

| This compound | KI | 3-Iodobenzenesulfonic acid | Iododediazoniation |

Formation of Aryl Cyanides and Thiols

The Sandmeyer reaction can also be extended to introduce cyano groups. byjus.commycollegevcampus.com Treating this compound with copper(I) cyanide (CuCN) yields 3-cyanobenzenesulfonic acid. masterorganicchemistry.comquora.com This reaction is a powerful tool for creating a carbon-carbon bond and provides a gateway to other functional groups, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

The synthesis of aryl thiols from diazonium salts is another valuable transformation. While direct conversion can be problematic, a common indirect method involves reacting the diazonium salt with potassium ethyl xanthate. The resulting xanthate ester is then hydrolyzed under basic conditions to yield the corresponding aryl thiol. For this compound, this would produce 3-mercaptobenzenesulfonic acid.

Hydroxy- and Alkoxy-de-diazotization Processes

The diazonium group can be replaced by a hydroxyl group to form phenols. masterorganicchemistry.com This is typically achieved by heating an aqueous acidic solution of the diazonium salt. wikipedia.orgmasterorganicchemistry.com In the case of this compound, this process would yield 3-hydroxybenzenesulfonic acid (m-phenolsulfonic acid). The reaction generally proceeds via an Sₙ1-type mechanism involving an aryl cation intermediate. nih.gov

Similarly, alkoxy groups can be introduced by heating the diazonium salt in the presence of an alcohol. This reaction, known as alkoxy-de-diazotization, would convert this compound into the corresponding aryl ether, such as 3-methoxybenzenesulfonic acid if methanol (B129727) is used.

Introduction of Sulfonyl Groups via Sulfenylation

A powerful application of aryl diazonium salts is the synthesis of aryl sulfonyl chlorides. durham.ac.uk This reaction, often considered a modification of the Meerwein reaction, involves treating the diazonium salt with sulfur dioxide in the presence of a copper(II) chloride catalyst. durham.ac.ukacs.org The process, more accurately termed a chlorosulfo-de-diazotization, installs a chlorosulfonyl group (-SO₂Cl) in place of the diazonium group. durham.ac.uk This method offers excellent regiocontrol, as the position of the new functional group is determined by the starting amine. durham.ac.uk Recent advancements have also explored photocatalytic, metal-free alternatives for this transformation. nih.govacs.org

The reaction mechanism is believed to involve the reduction of the diazonium salt by a copper(I) species (generated in situ from Cu(II) and SO₂) to form an aryl radical. durham.ac.ukacs.org This radical then reacts with sulfur dioxide to create a sulfonyl radical, which is subsequently trapped by a chlorine atom to yield the aryl sulfonyl chloride. acs.org

Carbon-Carbon Bond Formation Reactions

Beyond the cyanation reaction, this compound is a precursor for forming new carbon-carbon bonds, enabling the construction of more complex molecular scaffolds.

Arylation of Aromatic and Heteroaromatic Compounds (e.g., Gomberg-Bachmann, Meerwein Arylation)

Gomberg-Bachmann Reaction: This reaction facilitates the coupling of two aryl groups to form biaryls. wikipedia.org It involves treating the diazonium salt with another aromatic compound, often under basic or neutral conditions. wikipedia.org The reaction proceeds through an aryl radical intermediate generated from the diazonium salt. wikipedia.org This radical then attacks the second aromatic ring in an electrophilic substitution-like manner. wikipedia.org A significant drawback of the classical Gomberg-Bachmann reaction is that it often results in low yields and a mixture of isomers due to the many potential side reactions of diazonium salts. mycollegevcampus.comwikipedia.org

Meerwein Arylation: The Meerwein arylation involves the addition of an aryl group from a diazonium salt across an activated carbon-carbon double bond, such as those in alkenes conjugated to an electron-withdrawing group. wikipedia.orgnih.gov The reaction is typically catalyzed by a copper salt and generates an aryl radical that adds to the alkene. wikipedia.org The resulting radical intermediate is then trapped, often by a halide from the reaction medium. wikipedia.org Subsequent elimination of HX can lead to an arylated vinyl compound. wikipedia.org Photocatalysis has emerged as a modern, milder alternative to induce the formation of the aryl radical for Meerwein arylations. nih.govul.ie

Table 2: C-C Bond Formation Reactions

| Reaction Name | Reactants | Product Type | Key Intermediate |

|---|---|---|---|

| Gomberg-Bachmann Reaction | This compound, Arene (e.g., Benzene) | Biaryl | Aryl radical |

| Meerwein Arylation | This compound, Activated Alkene | Arylated Alkane/Alkene | Aryl radical |

Cross-Coupling Reactions Utilizing Diazonium Salts (e.g., Heck, Suzuki-Miyaura type)

Scientific literature available does not provide specific examples or detailed research findings on the application of this compound as a substrate in Heck or Suzuki-Miyaura type cross-coupling reactions.

Intramolecular Cyclization Reactions (e.g., Pschorr reaction)

There is no specific information available in the reviewed scientific literature regarding the use of this compound in Pschorr intramolecular cyclization reactions.

Synthesis of Azo Compounds and Complex Organic Architectures

The primary application of this compound is as a diazo component in azo coupling reactions. This reaction is a cornerstone of the dye industry and involves the reaction of a diazonium salt with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. jchemrev.com The diazonium ion, formed from the diazotization of an aromatic amine, acts as an electrophile in an electrophilic aromatic substitution reaction. nih.govpbworks.com This process links two aromatic fragments through a nitrogen-nitrogen double bond (-N=N-), known as an azo group, which is a powerful chromophore responsible for the color of the resulting compounds. jchemrev.compbworks.com

Formation of Functionalized Azo Dyes and Pigments

The diazotized form of metanilic acid (m-aminobenzenesulfonic acid) is a key precursor to a variety of functionalized azo dyes and pigments. pbworks.comchegg.com The synthesis is a two-step process: first, the diazotization of the primary aromatic amine (metanilic acid) with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures to form the m-benzenesulfonium diazonium salt. unacademy.comchemicalnote.com Second, the resulting diazonium salt is immediately reacted with a nucleophilic coupling partner. nih.gov

The choice of the coupling partner determines the final color and properties of the dye. Common coupling agents include phenols, naphthols, and aromatic amines. jchemrev.compbworks.com For example, coupling with various naphthol derivatives, such as 2-naphthol-3,6-disulfonic acid, is a documented pathway to specific direct dyes. chegg.com The reaction with 1-naphthol (B170400) is also used to produce distinct azo dyes. chegg.com The sulfonic acid group (SO₃H) on the benzene (B151609) ring of the diazonium salt enhances the water solubility of the resulting dye, making it particularly useful for dyeing textiles like wool and silk in aqueous media. pbworks.com

The general mechanism involves the electrophilic attack of the diazonium ion on the electron-rich ring of the coupling component, typically at the para position to an activating group like a hydroxyl (-OH) or amino (-NH₂) group, unless that position is blocked. nih.govyoutube.com The reaction conditions, particularly pH, are crucial; coupling to phenols is typically carried out in mildly alkaline conditions, while coupling to aromatic amines is performed in acidic to neutral conditions.

Below is a table summarizing examples of azo coupling reactions involving diazotized aminobenzenesulfonic acids.

| Diazo Component Precursor | Coupling Component | Resulting Dye Class/Color |

| Metanilic Acid | 2-Naphthol-3,6-disulfonic acid | Direct Azo Dye chegg.com |

| Metanilic Acid | 1-Naphthol | Azo Dye chegg.com |

| Sulfanilic Acid | 2-Naphthol | Orange/Red Azo Dye unb.ca |

| Sulfanilic Acid | Salicylic Acid | Yellow Azo Dye unb.ca |

Construction of Macromolecular Structures and Functional Materials via Covalent Grafting

While the covalent grafting of various aryl diazonium salts onto surfaces to create functional materials is a well-established technique nih.gov, specific research detailing the use of this compound for the construction of macromolecular structures or functional materials via covalent grafting is not prominently featured in the available literature.

Role as a Precursor for Highly Reactive Intermediates

Diazonium salts can serve as precursors to highly reactive intermediates in organic synthesis.

Generation of Arynes and Related Species

The generation of arynes from ortho-diazonium carboxylates is a known method istex.fr; however, the use of this compound for the generation of arynes or related reactive intermediates is not described in the surveyed scientific literature.

Future Directions and Emerging Research Avenues for Benzenesulfonium Diazonium Compounds

Integration with Automated Synthesis and Continuous Manufacturing Platforms

The inherent reactivity and potential instability of diazonium salts have historically posed challenges for large-scale batch synthesis. masterorganicchemistry.com Continuous flow chemistry and automated synthesis platforms are emerging as powerful solutions to mitigate these risks while enhancing process efficiency and control. nih.gov

The primary advantage of continuous manufacturing is safety; by generating and consuming hazardous diazonium intermediates in situ within small-volume reactors, the accumulation of explosive materials is avoided. nih.govacs.org Flow reactors, such as meso reactors, plug flow reactors, and continuous stirred-tank reactors (CSTRs), offer superior heat and mass transfer compared to batch systems. This precise temperature control is crucial for managing the highly exothermic nature of diazotization reactions, leading to improved product purity and yield. nih.govacs.org

Recent research has demonstrated the successful implementation of automated, multi-step flow syntheses involving diazonium intermediates. For instance, a continuous system for producing multi-hundred-gram quantities of aryl sulfonyl chlorides has been developed, where the diazotization is followed by chlorosulfonylation. researchgate.net These automated platforms often incorporate real-time process analytical technology (PAT) for monitoring and control. In-line analysis using techniques like Fourier Transform Infrared (FTIR) spectroscopy and mass spectrometry allows for the continuous tracking of reactants, intermediates, and products, enabling rapid optimization and ensuring process stability. nih.govnih.govsci-hub.se This integration of continuous flow and automation represents a significant step towards safer, more efficient, and scalable production of molecules derived from benzenesulfonium diazonium salts. eventscloud.comrsc.org

| Platform/Reactor Type | Key Features | Application Example | Reference |

|---|---|---|---|

| Meso Reactor | Evaluated for preparing diazonium salts under aqueous, organic, and solid-phase conditions. | In-situ trapping of diazonium salts with ascorbic acid to form oxamic acid derivatives. | nih.gov |

| Continuous Stirred-Tank Reactor (CSTR) Cascade | Automated startup and feedback control using gravimetric balances for steady-state operation. | Scalable production of aryl sulfonyl chlorides via chlorosulfonylation of in-situ generated diazonium salts. | researchgate.netacs.org |

| Plug Flow Reactor | Enables multi-step sequences by linking different reaction loops. | Three-step sequence of diazotization, azidation, and cyclization for the synthesis of 2H-indazoles. | eventscloud.comrsc.org |

| Microreactor with In-situ IR | Fiber-optic coupled FTIR-ATR probe for real-time reaction monitoring without sampling. | Optimization of diazonium salt formation for use in Heck-Matsuda reactions. | acs.orgsci-hub.se |

Development of Novel Catalytic Systems for Diazonium Chemistry (e.g., Photoredox Catalysis, Main Group Metal Catalysis)

The generation of aryl radicals from diazonium salts is central to their modern utility. Novel catalytic systems are being developed to achieve this transformation under increasingly mild and selective conditions.

Photoredox Catalysis has emerged as a particularly powerful strategy. ju.edu.jo This approach utilizes visible light to excite a photocatalyst, such as Eosin Y or ruthenium-based complexes, which then initiates a single-electron transfer (SET) to the diazonium salt. This process generates the aryl radical and regenerates the catalyst, creating a catalytic cycle. researchgate.netresearchgate.net The key advantages of this method are the exceptionally mild reaction conditions (often room temperature) and the ability to operate without a metal catalyst, broadening the functional group tolerance. researchgate.netacs.org This has been applied to the arylation of a wide range of substrates, including heterocycles and alkenes. ju.edu.joresearchgate.net Furthermore, dual catalytic systems combining photoredox catalysis with gold catalysis have been developed. This strategy enables Au(I)/Au(III) redox cycles under mild conditions, expanding the scope to C-H bond functionalization reactions that were previously difficult to achieve. acs.orgrsc.org

While transition metals like palladium and copper have a long history in diazonium chemistry, research into Main Group Metal Catalysis is a less developed but promising frontier. youtube.com Similarly, gold-catalyzed Sandmeyer-type reactions have been achieved without sacrificial oxidants by using nucleophiles to assist in the activation of the diazonium salt, enabling the formation of C-Br, C-S, and C-P bonds. eventscloud.com The exploration of earth-abundant, low-toxicity main group metals as catalysts for diazonium transformations represents a significant area for future research, aiming to provide more sustainable and cost-effective synthetic methods.

Exploration of Benzenesulfonium Diazonium Salts in Surface Functionalization and Material Science

The ability of diazonium salts to form robust, covalently bonded organic layers on a vast array of substrates is a cornerstone of modern materials science and surface engineering. acs.orgarxiv.org The underlying mechanism involves the reduction of the diazonium salt, either chemically or electrochemically, to generate a highly reactive aryl radical. This radical readily attacks the substrate surface, forming a strong covalent bond (e.g., C-C, Si-C, Fe-C) and releasing nitrogen gas. acs.orgnrc.govnih.gov

This grafting technique is remarkably versatile and has been successfully applied to a wide range of materials, including:

Carbon-based materials: Glassy carbon, graphene, and carbon nanotubes can be functionalized to alter their electronic properties or to serve as platforms for biosensors. acs.orgyoutube.com

Semiconductors: Silicon and germanium surfaces can be modified to create stable organic films, which is critical for the development of advanced electronics and biosensors. youtube.comrsc.org

Metals: Surfaces of gold, iron, and copper have been modified to improve corrosion resistance, immobilize catalysts, or control surface wettability. nrc.govyoutube.comnih.gov

The applications of this surface chemistry are diverse. In biomedicine, surfaces can be functionalized with specific molecules to enhance biocompatibility or for targeted drug delivery. arxiv.orgmdpi.com In electronics and sensor technology, the controlled grafting of aryl layers allows for the fine-tuning of surface properties, leading to the development of highly sensitive biosensors and new electronic materials. acs.orgresearchgate.net The inherent stability of the covalent linkage makes diazonium-based functionalization a superior method for creating durable and reliable materials. youtube.com

| Substrate Material | Diazonium Salt Example | Application | Reference |

|---|---|---|---|

| SiCN (Glassy Material) | 4-Carboxybenzenediazonium tetrafluoroborate | Functionalization of glassy biosensors for IgG binding assays. | youtube.com |

| Iron | 4-Nitrobenzenediazonium tetrafluoroborate | Formation of covalently bonded organic layers to inhibit corrosion. | nrc.gov |

| Pyrolyzed Photoresist Films (Carbon) | 4-Nitrobenzenediazonium salt | Controlled film deposition for surface modification, studied with AFM. | researchgate.net |

| Germanium | Substituted benzenediazonium (B1195382) salts | Passivation of Ge surfaces for applications in electronics. | rsc.org |

| Gold Nanoparticles | Aryl diazonium salts | Immobilization of catalysts for enhanced ethanol (B145695) oxidation. | nih.gov |

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical reactions. For benzenesulfonium diazonium compounds, predictive modeling is being used to understand reaction mechanisms, enhance reactivity, and guide experimental design.

Machine Learning (ML) approaches are being developed to predict complex reaction pathways. oecd-nea.orgbjrs.org.br By training models on large datasets of known chemical transformations, systems like ReactionPredictor can propose reasonable mechanistic steps and forecast the products of new reactions. nih.govresearchgate.net This reduces the need for extensive experimental screening and provides insights into the factors that control reaction outcomes.

Density Functional Theory (DFT) calculations provide a deeper, physics-based understanding of reactivity. semanticscholar.org DFT is widely used to map potential energy surfaces, calculate activation barriers for reactions, and elucidate transition state structures. rsc.org For example, DFT simulations have been used to study how different substituents on the benzene (B151609) ring of a diazonium salt affect the electronic properties of a copper surface it is grafted onto, thereby tuning the catalyst's selectivity in CO₂ reduction. These calculations can also model the subtle interplay of factors like counter-ions, which can significantly influence the decomposition rate and reactivity of the diazonium salt. rsc.org

Looking forward, Computational Fluid Dynamics (CFD) , a tool used to model fluid flow and heat transfer, holds promise for optimizing the continuous flow reactors used in diazonium synthesis. youtube.com By simulating the mixing, temperature gradients, and residence time distribution within a reactor, CFD can help in designing safer and more efficient systems, preventing the formation of hotspots and ensuring consistent product quality.

Mechanistic Deepening through Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is critical for controlling and optimizing the transformations of diazonium compounds. A suite of advanced analytical techniques is being employed to probe these reactions with unprecedented detail, often in real-time.

In-situ Spectroscopic Methods are particularly valuable. Fourier Transform Infrared Spectroscopy with Attenuated Total Reflection (FTIR-ATR) probes can be inserted directly into a reaction vessel or flow reactor, allowing for continuous, real-time monitoring of the concentrations of all IR-active species. acs.orgsci-hub.se This technique eliminates the need for offline sampling and analysis (like HPLC), providing precise kinetic data and revealing transient intermediates. acs.org

Electrochemical Techniques such as Cyclic Voltammetry (CV) are essential for studying the redox behavior of diazonium salts. CV can precisely measure the reduction potentials and elucidate the electron-transfer steps involved in the formation of aryl radicals and their subsequent reactions, which is fundamental to electrografting and surface modification. ju.edu.joacs.orgnrc.gov

Thermal and Product Analysis methods provide complementary information. Differential Scanning Calorimetry (DSC) is used to study the thermal stability and decomposition kinetics of diazonium salts, yielding critical safety data such as activation energies and onset decomposition temperatures. acs.org The decomposition products are often identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which helps to piece together the complete reaction mechanism. acs.org For surface-bound species, specialized techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are used to confirm the presence of covalent bonds and characterize the morphology of the grafted layers. researchgate.netnrc.gov

Q & A